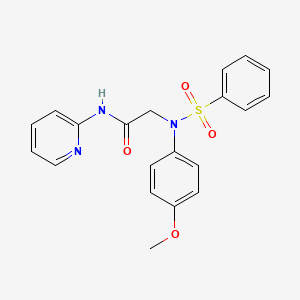![molecular formula C27H26N4O3 B5168444 4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as DPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DPQ is a quinoline derivative that has a nitro group and a piperazine ring attached to it. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
DPQ inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from carrying out its normal functions. This leads to the accumulation of DNA breaks and ultimately cell death. DPQ has been shown to be a selective inhibitor of DNA topoisomerase II, meaning that it does not inhibit other enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
DPQ has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. DPQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPQ has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DPQ has several advantages for use in lab experiments. It is a selective inhibitor of DNA topoisomerase II, meaning that it can be used to study the role of this enzyme in various biological processes. DPQ is also relatively stable and can be easily synthesized in large quantities. However, DPQ has some limitations for use in lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DPQ has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on DPQ. One area of research is the development of new analogs of DPQ that have improved pharmacological properties. Another area of research is the use of DPQ as a tool to study the role of DNA topoisomerase II in various biological processes. Additionally, DPQ has potential applications in the treatment of cancer and neurodegenerative diseases, and further research is needed to explore these potential applications.
合成法
DPQ can be synthesized through a multistep process that involves the reaction of 2-chloro-3-nitrobenzoic acid with piperazine to form 4-(1-piperazinyl)-2-chloro-3-nitrobenzoic acid. This intermediate is then reacted with diphenylmethyl chloride to form DPQ. The synthesis of DPQ has been optimized to improve the yield and purity of the compound.
科学的研究の応用
DPQ has been studied for its potential applications in various areas of scientific research. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. DPQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPQ has been used as a tool to study the role of DNA topoisomerase II in various biological processes.
特性
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVOLEKHEMYRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)

![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5168428.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)
![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)

